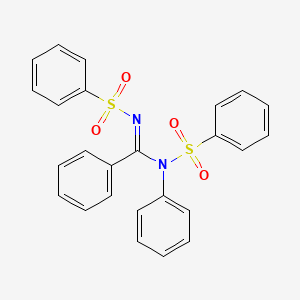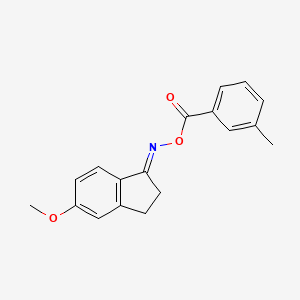
5-methoxy-1-indanone O-(3-methylbenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1-indanone O-(3-methylbenzoyl)oxime, also known as 5-MeO-MiPT, is a synthetic compound that belongs to the class of tryptamines. It is a potent psychedelic substance that has gained popularity among researchers due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 5-methoxy-1-indanone O-(3-methylbenzoyl)oxime is not fully understood. However, it is believed to interact with the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, which ultimately result in the observed effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neurogenesis. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methoxy-1-indanone O-(3-methylbenzoyl)oxime is its potency. It is a highly potent substance, which means that small amounts can produce significant effects. This makes it ideal for use in laboratory experiments where precise dosing is required. However, its potency also poses a risk of overdose, which makes it important to handle with care. Another limitation is its limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the research on 5-methoxy-1-indanone O-(3-methylbenzoyl)oxime. One area of interest is its potential as a treatment for mental health disorders such as depression and anxiety. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is its potential as a tool for studying the brain and its functions. By understanding how this compound interacts with the brain, researchers can gain insight into the underlying mechanisms of various mental health disorders.
Méthodes De Synthèse
The synthesis of 5-methoxy-1-indanone O-(3-methylbenzoyl)oxime is a complex process that involves several steps. The starting material for the synthesis is indole-3-acetic acid, which is converted into 5-methoxyindole-3-acetic acid through a series of chemical reactions. This intermediate compound is then reacted with 3-methylbenzoyl chloride to form this compound. The final product is purified through recrystallization and chromatography.
Applications De Recherche Scientifique
5-methoxy-1-indanone O-(3-methylbenzoyl)oxime has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and anti-inflammatory properties. In addition, it has been shown to increase neurogenesis, which is the process of generating new neurons in the brain. These properties make this compound a promising candidate for the treatment of various mental health disorders.
Propriétés
IUPAC Name |
[(E)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-4-3-5-14(10-12)18(20)22-19-17-9-6-13-11-15(21-2)7-8-16(13)17/h3-5,7-8,10-11H,6,9H2,1-2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCJIYGGABACM-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2CCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/2\CCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
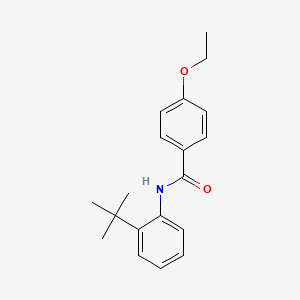
![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)

![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)
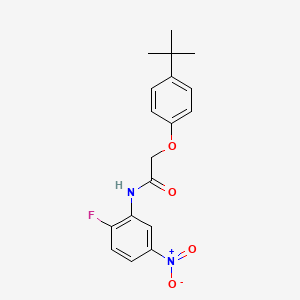
![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
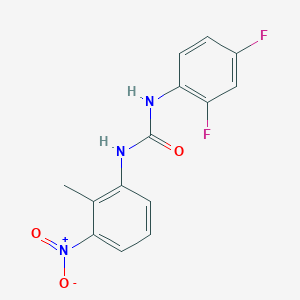
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
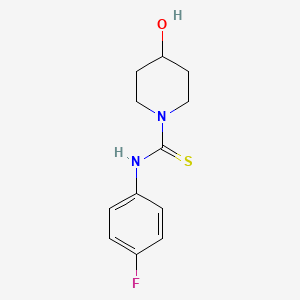
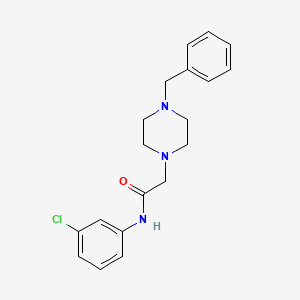
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
